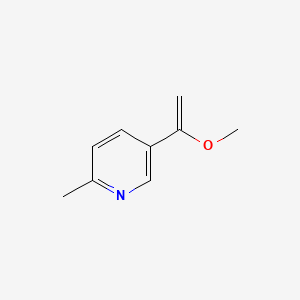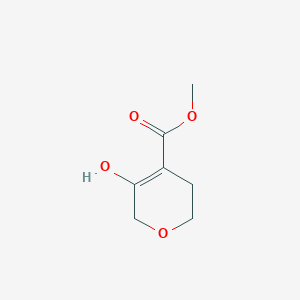
Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate is a chemical compound belonging to the class of pyran derivatives Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This specific compound is characterized by the presence of a hydroxyl group at the 5th position and a carboxylate ester group at the 4th position of the pyran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable 1,3-dicarbonyl compound with an aldehyde in the presence of a catalyst can lead to the formation of the pyran ring. The reaction conditions typically involve refluxing the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Purification steps may include recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions: Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted pyran derivatives.
科学研究应用
Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the observed effects.
相似化合物的比较
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness: Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and an ester group in the pyran ring makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
属性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC 名称 |
methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)5-2-3-11-4-6(5)8/h8H,2-4H2,1H3 |
InChI 键 |
DQQPMTJCAXJXTP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(COCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


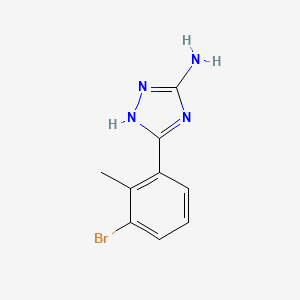
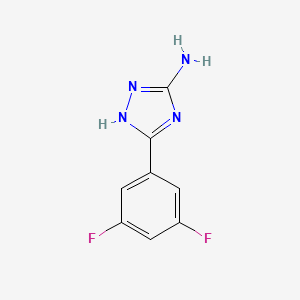
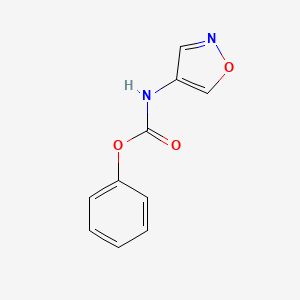
![[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13672147.png)
![Pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B13672160.png)
![7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole](/img/structure/B13672162.png)
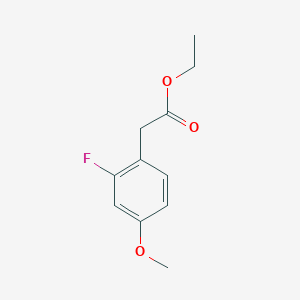
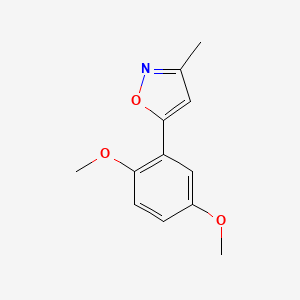

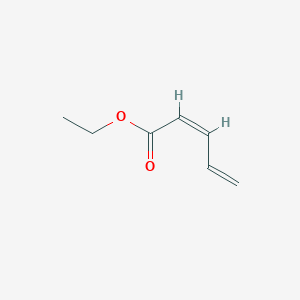
![Benzo[d]isothiazol-4-ylboronic acid](/img/structure/B13672186.png)
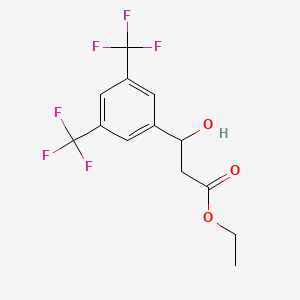
![1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride](/img/structure/B13672196.png)
